molecular formula C8H10ClN3 B1428838 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 1342382-46-0

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Cat. No. B1428838
M. Wt: 183.64 g/mol
InChI Key: VQHJNKZJJQLGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine” is a chemical compound . It is used in the preparation of furanopyrimidine compounds as PDE1 inhibitors .

Scientific Research Applications

Synthesis and Crystal Structure

Pyridazine derivatives, including compounds closely related to 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine, have been synthesized and characterized for their structural properties. Studies like those by Sallam et al. (2021) on triazole pyridazine derivatives have involved NMR, IR, and mass spectral studies, along with single crystal X-ray diffraction technique. These studies help in understanding the molecular structure and intermolecular interactions of these compounds (Sallam et al., 2021).

Computational Analysis

Density Functional Theory (DFT) calculations are commonly used to analyze pyridazine derivatives. These calculations, as seen in works like Sallam et al. (2021) and Sallam et al. (2022), assist in determining HOMO-LUMO energy levels, energy gaps, and other quantum chemical parameters, providing insights into the electronic properties and reactivity of these compounds (Sallam et al., 2021), (Sallam et al., 2022).

Agricultural Applications

Some pyridazine derivatives have been investigated for their potential use in agriculture. For instance, Sallam et al. (2022) discuss the use of pyridazine derivatives as molluscicides, insecticides, herbicides, and plant growth regulators. Such studies often involve synthesis, structure elucidation, and docking studies against agricultural pathogens (Sallam et al., 2022).

Antioxidant Activity

Research by Sallam et al. (2021) has explored the antioxidant activity of pyridazine derivatives. They conducted in vitro and docking studies to investigate this property, which is significant for understanding the potential therapeutic applications of these compounds (Sallam et al., 2021).

Safety And Hazards

The safety information for “3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine” indicates that it has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-12-3-2-7-6(5-12)4-8(9)11-10-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJNKZJJQLGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

CAS RN

1342382-46-0
Record name 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 2
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 3
Reactant of Route 3
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 4
Reactant of Route 4
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 5
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 6
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.